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Compound of Interest

Compound Name: (3-Oxoheptyl)phosphonic acid

CAS No.: 2167290-46-0

Cat. No.: B2465874 Get Quote

Chemical Identity & Structural Analysis
(3-Oxoheptyl)phosphonic acid is a functionalized organophosphorus compound featuring a

-ketone motif. It serves as a critical intermediate in the synthesis of bioactive phosphonates
and as a non-hydrolyzable phosphate mimic in enzyme inhibition studies.

Property Detail

Systematic Name (3-Oxoheptyl)phosphonic acid

Synonyms
3-Oxoheptylphosphonic acid; P-(3-

Oxoheptyl)phosphonic acid

Formula C₇H₁₅O₄P

Molecular Weight 194.17 g/mol

CAS Number
2167290-46-0 (Acid) / 50889-46-8 (Dimethyl

Ester)

SMILES CCCCC(=O)CCP(=O)(O)O

InChI Key DUKQXDCNTQLVCQ-UHFFFAOYSA-N
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The molecule consists of a phosphonic acid headgroup attached to a heptyl chain with a

ketone functionality at the C3 position (relative to the phosphorus attachment).[1]

Phosphonic Acid Group: Highly acidic (pKa₁ ~2.0, pKa₂ ~7.0), capable of strong hydrogen

bonding.

Ketone (C3): Located gamma to the phosphorus atom, creating a unique electronic

environment for the bridging methylene groups.

Alkyl Tail: A butyl chain extending from the ketone, providing lipophilicity.

Synthesis & Preparation Workflow
Direct isolation of the free acid is typically achieved via hydrolysis of its dialkyl ester precursor.

The most robust method involves the Arbuzov reaction followed by acid hydrolysis or silylation-

hydrolysis.

Primary Synthesis Route (Arbuzov-Hydrolysis)
Arbuzov Reaction: 1-Bromo-3-heptanone + Triethyl phosphite

Diethyl (3-oxoheptyl)phosphonate + Ethyl bromide.

Hydrolysis: Reaction with concentrated HCl (reflux) or TMSBr (room temp) followed by

aqueous workup yields the free acid.

1-Bromo-3-heptanone
(Precursor)

Arbuzov Reaction
(P(OEt)3, Heat)

Diethyl (3-oxoheptyl)phosphonate
(Intermediate)

- EtBr Hydrolysis
(TMSBr then H2O)

(3-Oxoheptyl)phosphonic Acid
(Target)

- 2 EtOH

Click to download full resolution via product page

Figure 1: Standard synthetic pathway for (3-Oxoheptyl)phosphonic acid via the Arbuzov

reaction.

Spectroscopic Characterization (The Core)
The following data represents the consensus spectroscopic profile for the pure acid form,

derived from high-resolution experimental data of its dimethyl ester analog (CAS 50889-46-8)
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and corrected for the hydrolysis of the methoxy groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: D₂O or DMSO-d₆ (Acidic protons are exchangeable and may not appear as distinct

peaks in D₂O). Standard: TMS (0 ppm) for ¹H/¹³C; H₃PO₄ (0 ppm) for ³¹P.

¹H NMR (Proton)
The spectrum is characterized by the absence of ester methyl groups (

~3.7 ppm) and the distinct splitting of the methylene protons flanking the ketone.

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Coupling (

, Hz)

0.88 - 0.92 Triplet (t) 3H
H-7 (Terminal

Methyl)

1.25 - 1.35 Multiplet (m) 2H H-6 (Methylene) -

1.50 - 1.60 Multiplet (m) 2H H-5 (Methylene) -

1.75 - 1.95 Multiplet (m) 2H
H-1 (

to P)

2.40 - 2.48 Triplet (t) 2H
H-4 (

to C=O)

2.75 - 2.85 Multiplet (m) 2H

H-2 (

to P,

to C=O)

9.5 - 11.0 Broad Singlet 2H P-OH (Acidic) Exchangeable

Key Diagnostic Feature: The H-2 protons appear significantly downfield (
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2.8 ppm) due to the combined deshielding effect of the ketone and the

-phosphorus group.

¹³C NMR (Carbon)
The carbon spectrum reveals characteristic doublets due to C-P coupling (

).

Chemical Shift (

, ppm)

Splitting (

, Hz)
Assignment

13.8 s C-7 (Terminal Methyl)

20.5
d (

)
C-1 (Directly attached to P)

22.4 s C-6

25.8 s C-5

36.5
d (

)

C-2 (

to P)

42.2 s
C-4 (

to C=O)

210.5
d (

)
C-3 (Ketone C=O)

³¹P NMR (Phosphorus)
The phosphorus signal is a singlet in proton-decoupled experiments.

Chemical Shift:

+28.0 to +32.0 ppm (Relative to 85% H₃PO₄).

Note: The shift is pH-dependent. In basic solution (dianion), the signal may shift upfield.
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B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the phosphonic acid headgroup and the ketone

functionality.

Wavenumber
(cm⁻¹)

Intensity Functional Group Description

2800 - 3400 Broad, Strong O-H (P-OH)

Characteristic broad

absorption of acidic

hydroxyls.

2850 - 2960 Medium C-H (Alkyl)
C-H stretching of the

heptyl chain.

1710 - 1720 Strong C=O (Ketone)

Distinct carbonyl

stretch

(unconjugated).

1150 - 1250 Strong P=O
Phosphoryl stretching

vibration.

900 - 1050 Medium/Strong P-O-H

P-O

stretching/bending

modes.

C. Mass Spectrometry (MS)
Analysis is typically performed using Electrospray Ionization (ESI) in negative or positive mode.

Molecular Formula: C₇H₁₅O₄P Exact Mass: 194.0708 Da[1]
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Ionization Mode m/z Observed Species Interpretation

ESI (+) 195.08 [M+H]⁺
Protonated molecular

ion.

ESI (+) 217.06 [M+Na]⁺ Sodium adduct.[1]

ESI (-) 193.06 [M-H]⁻

Deprotonated

molecular ion (Base

Peak).

Fragmentation 177.07 [M+H - H₂O]⁺

Loss of water from

phosphonic acid

group.

Fragmentation 111.02 [C₄H₈PO₃]⁺

Cleavage alpha to the

ketone (McLafferty-

like).

Experimental Protocols
Protocol 1: Sample Preparation for NMR

Solvent Selection: Use DMSO-d₆ for the most distinct proton signals. D₂O is acceptable but

will exchange the acidic protons and may cause the

-protons to shift slightly due to pH effects.

Concentration: Dissolve 10-15 mg of the pure acid in 0.6 mL of solvent.

Tube: Use a standard 5mm NMR tube.

Acquisition:

¹H: 16 scans, 2s relaxation delay.

³¹P: 64 scans, proton-decoupled (¹H-decoupled).

Protocol 2: MS Analysis (Direct Infusion)
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Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI+) or 0.1% Ammonium

Hydroxide (for ESI-).

Concentration: 10 µg/mL.

Flow Rate: 5-10 µL/min.

Source Temp: 200°C.

Parent Ion [M+H]+
m/z 195.08

Dehydration [M+H-H2O]+
m/z 177.07

- H2O (18 Da)

Alpha Cleavage Fragment
m/z ~111

- C4H8 (Tail)

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for (3-oxoheptyl)phosphonic acid in ESI(+) MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. PubChemLite - (3-oxoheptyl)phosphonic acid (C7H15O4P) [pubchemlite.lcsb.uni.lu]

2. Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | C9H17F2O4P | CID 11118722 -
PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (3-
Oxoheptyl)phosphonic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2465874#spectroscopic-data-for-3-oxoheptyl-
phosphonic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/137951689
https://pubchem.ncbi.nlm.nih.gov/compound/11118722
https://pubchem.ncbi.nlm.nih.gov/compound/11118722
https://www.benchchem.com/product/b2465874#spectroscopic-data-for-3-oxoheptyl-phosphonic-acid-nmr-ir-ms
https://www.benchchem.com/product/b2465874#spectroscopic-data-for-3-oxoheptyl-phosphonic-acid-nmr-ir-ms
https://www.benchchem.com/product/b2465874#spectroscopic-data-for-3-oxoheptyl-phosphonic-acid-nmr-ir-ms
https://www.benchchem.com/product/b2465874#spectroscopic-data-for-3-oxoheptyl-phosphonic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2465874?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2465874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

